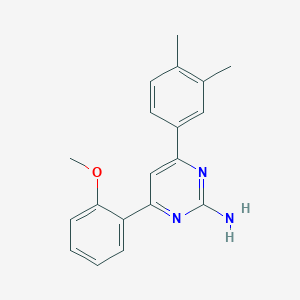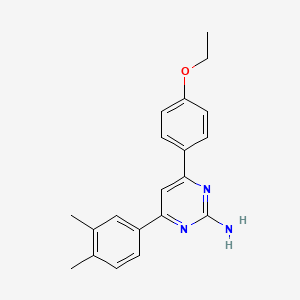
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine, commonly referred to as 4-DMPEP, is a synthetic amine that has been studied for its potential therapeutic effects. It is a derivative of the amino acid pyrimidine, and is composed of three fused rings of carbon and nitrogen atoms. 4-DMPEP has been shown to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
4-DMPEP has been studied for its potential therapeutic effects. It has been demonstrated to possess anti-inflammatory properties, and has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in vitro. In addition, 4-DMPEP has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mécanisme D'action
The mechanism of action of 4-DMPEP is not yet fully elucidated. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. In addition, 4-DMPEP may also act by inhibiting the growth of cancer cells by blocking the activity of certain oncogenic proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMPEP have been studied in vitro and in vivo. In vitro studies have demonstrated that 4-DMPEP can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth of various cancer cell lines. In vivo studies have demonstrated that 4-DMPEP can reduce inflammation in animal models of inflammation, as well as inhibit the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-DMPEP in laboratory experiments include its ease of synthesis, its high purity, and its low cost. In addition, it has been demonstrated to possess a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The main limitation of using 4-DMPEP in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
Future research on 4-DMPEP should focus on elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In particular, further studies should investigate the effects of 4-DMPEP on other inflammatory and cancer models. In addition, further studies should investigate the potential synergistic effects of combining 4-DMPEP with other therapeutic agents. Finally, further studies should investigate the potential side effects of 4-DMPEP when used in clinical settings.
Méthodes De Synthèse
4-DMPEP can be synthesized through a multi-step process that involves the condensation of 3,4-dimethylphenol and 4-ethoxyphenyl bromide, followed by the addition of piperidine. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by column chromatography.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-4-24-17-9-7-15(8-10-17)18-12-19(23-20(21)22-18)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPUBHAVDRQEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








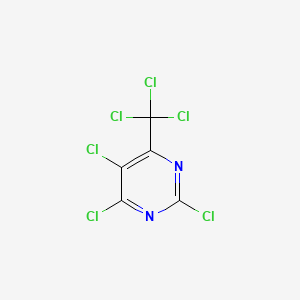
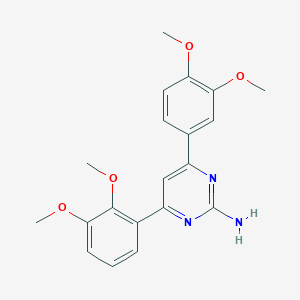

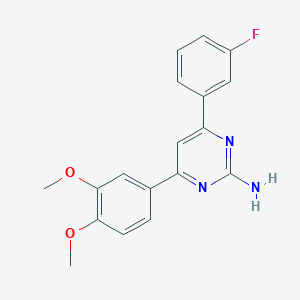
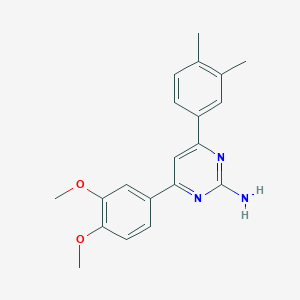
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
